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Common
. . Disease Combination Pracinostat Reference Key Efficacy Grade =3
Trial Phase / Identifier
Context Agent(s) Schedule Dose Outcomes Adverse
Events
Phase 1l (NCT01873703) Higher-risk Azacitidine 60 mg, 60 mg CR rate by Fatigue,
[1] MDS orally, every cycle 6: 18%  nausea;
other day (vs. 33% in Higher
for 3 days placebo+AZA  discontinuation
per week, arm); No rate (20% vs.
for the first significant 10%) [1].
3 weeks of improvement
each 28- in OS or PFS
day cycle. [1].
Phase | (NCT01075359) Advanced Azacitidine 60 mg, 60 mg In the Not specified
[2] Hematologic orally, 3 (RP2D) combination in the abstract;
Malignancies times per cohort: 6 CR, regimen
week for 3 3 CRiin deemed safe
weeks, MDS [2].
followed by patients [2].
1 week of
restin a 28-
day cycle.
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. . Disease Combination
Trial Phase / Identifier
Context Agent(s)
Phase Il Elderly AML Cytarabine +

(ACTRN12619001655134) Venetoclax

(3]

Pracinostat
Schedule

45 mg,
orally, daily
on specified
days (e.g.,
Days 10,
12, 14, 17,
19, 21) of a
28-day
cycle.

Key Efficacy
Outcomes

Trial is
ongoing;
outcomes
are primary
endpoints of
the study [3].

Common
Grade =3
Adverse
Events

Dose-limiting
toxicity is a
primary
outcome
measure
under
investigation

13].

Detailed Experimental Protocol for Pracinostat in Combination

Therapy

For researchers aiming to replicate the established regimen from the phase I/II studies, the following protocol provides a detailed

framework.

Patient Eligibility Screening (Key Inclusion/Exclusion Criteria)

¢ Confirmed Diagnosis: Patients should have a confirmed diagnosis of higher-risk MDS (IPSS Intermediate-2 or High-

risk) or AML, per WHO classification [1].
¢ Key Inclusion Criteria:
o Age =18 years.
o ECOG performance status of 0-2.
o Adequate organ function defined as:
= Creatinine clearance = 60 mL/min.
= Total bilirubin < 1.5 x ULN.
= AST and ALT < 2.5 x ULN.
= QTcF interval < 470 msec [1].
¢ Key Exclusion Criteria:

o Prior treatment with hypomethylating agents (e.g., azacitidine).

o Uncontrolled, significant medical conditions including active infection, symptomatic congestive heart failure,

unstable angina, or recent myocardial infarction [1].

Drug Administration and Dosing

e Pracinostat:
o Dose: 60 mg, administered orally.
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o Schedule: Three times per week (e.g., Monday, Wednesday, Friday) for the first 3 weeks of a 28-day cycle. Doses
should be taken at approximately the same time each day [1] [2].
¢ Azacitidine (Combination Partner):
o Dose: 75 mg/m2.
o Schedule: Administered intravenously or subcutaneously for 7 days, either consecutively on Days 1-7 or on a
Days 1-5, 8-9 schedule [1].
o Dose Modifications: Predefined plans for hematological and non-hematological toxicities are required. Therapy should
be held for Grade 3 non-hematological toxicity or prolonged cytopenias [1].

Response and Safety Monitoring

o Efficacy Assessments:
o Bone Marrow Evaluation: Perform bone marrow aspiration and biopsy with cytogenetic analysis at baseline, after
cycles 2 and 6, and if disease progression is suspected [1].
o Response Criteria: Use standardized criteria (e.g., 2006 IWG criteria for MDS) to assess Complete Remission
(CR), Partial Remission (PR), and Hematological Improvement (HI) [1].
¢ Safety Monitoring:
o Adverse Events (AEs): Record all AEs continuously and grade them according to CTCAE (v4.0 or current
version). Pay close attention to myelosuppression, gastrointestinal events, fatigue, and potential cardiotoxicity [1]
[4].
o Laboratory Tests: Conduct complete blood counts (CBC) with differential and comprehensive metabolic panels
weekly during the first two cycles, and at minimum before each subsequent cycle.
o ECGs: Monitor QTc interval at baseline and periodically during treatment, especially after any dose adjustment [1].

Mechanistic Workflow of Pracinostat in Combination Therapy

The diagram below illustrates the synergistic mechanism of Pracinestat and azacitidine.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://pubmed.ncbi.nlm.nih.gov/28841236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://www.nature.com/articles/s41598-025-19717-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432122/
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Azacitidine
(Hypomethylating Agent)

Synergistic Action

Click to download full resolution via product page

Key Application Notes for Researchers

¢ Tolerability is a Key Consideration: The higher rate of grade =3 adverse events and treatment discontinuations in the
phase Il combination trial suggests that the 60 mg schedule can be challenging for long-term administration [1]. The
exploration of a 45 mg dose in the newer INTERVENE trial (ACTRN12619001655134) represents an active effort to
improve the therapeutic window [3].

¢ Pharmacodynamic Monitoring: While phase | data showed a dose-dependent increase in plasma concentration, this
did not consistently correlate with increased histone acetylation in peripheral blood mononuclear cells [2]. Developing
robust PD biomarkers for patient selection and efficacy monitoring remains an area for further investigation.

¢ Future Directions: Research is continuing to define Pracinostat's role, particularly in triplet regimens (e.g., with
cytarabine and venetoclax in AML) and in genetically defined patient subgroups [3]. The safety and efficacy of these
novel combinations are not yet established.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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